Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2S,3S)-
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Overview
Description
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, biochemistry, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid typically involves the protection of amino acids followed by selective functional group transformations. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by hydroxylation and subsequent deprotection steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include the use of high-purity reagents and solvents to ensure the consistency and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid
- (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Uniqueness
What sets (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid apart from similar compounds is its specific stereochemistry, which can significantly influence its reactivity and interaction with biological systems. This unique configuration makes it a valuable compound for studying stereoselective reactions and chiral recognition processes .
Properties
CAS No. |
174282-86-1 |
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Molecular Formula |
C9H17NO5 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(6(11)7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
ZIMQJAVPQRKBTD-WDSKDSINSA-N |
SMILES |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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